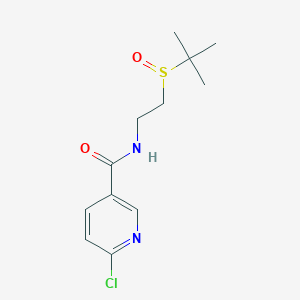

![molecular formula C21H22BrN3O4S B2503785 N-[5-(4-溴苯基)-1,3,4-噻二唑-2-基]-3,4,5-三乙氧基苯甲酰胺 CAS No. 392243-69-5](/img/structure/B2503785.png)

N-[5-(4-溴苯基)-1,3,4-噻二唑-2-基]-3,4,5-三乙氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

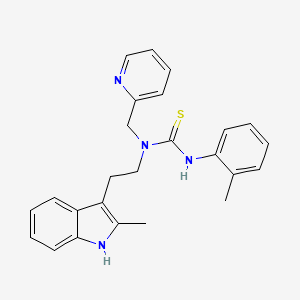

The compound "N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide" is a chemically synthesized molecule that appears to be related to a class of compounds with potential antimicrobial activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs such as the bromophenyl group and the thiadiazole ring are present in the compounds studied within these papers. These structural components are known to contribute to the biological activity of such molecules.

Synthesis Analysis

The synthesis of related compounds involves the reaction of a bromobenzyl-substituted oxadiazole with various primary amines, as described in the first paper. This method is solvent-free and likely involves heating the reactants to promote the formation of the triazole ring . While the exact synthesis of the compound is not detailed, it can be inferred that a similar synthetic strategy could be employed, possibly involving the condensation of an appropriate thiadiazole with an amine-substituted triethoxybenzamide.

Molecular Structure Analysis

The molecular structure of related benzamide derivatives is discussed in the second paper, where the compounds exhibit a degree of conformational disorder in the fused six-membered ring . This suggests that the compound may also exhibit such disorder, which could have implications for its reactivity and interactions with biological targets. The presence of substituents on the benzamide ring can influence the overall molecular conformation and, consequently, the biological activity.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of the compound "N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide". However, based on the structural similarities to the compounds studied, it can be hypothesized that the bromophenyl group could undergo further reactions, such as Suzuki coupling, due to the presence of the bromine atom which is a good leaving group . The thiadiazole ring might also participate in reactions typical for heterocyclic compounds, such as nucleophilic substitution or ring-opening reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. However, the presence of the triethoxybenzamide moiety suggests that the compound would have a degree of lipophilicity, which could affect its solubility and membrane permeability . The bromine atom and the thiadiazole ring could contribute to the compound's density and melting point, as well as its potential to form various intermolecular interactions, such as hydrogen bonding and π-π stacking, which are observed in related compounds .

科学研究应用

抗惊厥应用

N-[5-(4-溴苯基)-1,3,4-噻二唑-2-基]-3,4,5-三乙氧基苯甲酰胺与1,3,4-噻二唑衍生物家族密切相关,在寻找潜在抗惊厥药方面显示出希望。例如,类似的化合物表现出很高的抗惊厥活性,在某些模型中甚至超过了“Depakin”等经典药物。这些发现表明相关化合物在治疗癫痫发作方面的潜在应用 (Sych 等,2018)。

抗菌和抗真菌活性

1,3,4-噻二唑类中的化合物已被探索其抗菌和抗真菌特性。研究已经确定了具有抗菌活性的各种1,3,4-噻二唑衍生物,表明了相关化合物(包括N-[5-(4-溴苯基)-1,3,4-噻二唑-2-基]-3,4,5-三乙氧基苯甲酰胺)在该领域的潜力(Güzeldemirci & Küçükbasmacı,2010)。

癌症治疗的光动力疗法

该化合物的结构类似于光动力疗法中使用的衍生物,这是一种治疗癌症的技术。具有1,3,4-噻二唑取代基的锌酞菁衍生物因其高单线态氧量子产率而被研究,这是癌症治疗中II型光敏剂的基本特征 (Pişkin、Canpolat 和Öztürk,2020)。

分析和质量控制技术

在制药领域,已经研究了类似的化合物以开发识别和定量测定杂质的方法。这项研究对于确保药品的质量和安全性至关重要,它强调了分析技术在开发和标准化新药中的重要性 (Sych 等,2018)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22BrN3O4S/c1-4-27-16-11-14(12-17(28-5-2)18(16)29-6-3)19(26)23-21-25-24-20(30-21)13-7-9-15(22)10-8-13/h7-12H,4-6H2,1-3H3,(H,23,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPWFCDEQWVCKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22BrN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(thiophen-2-yl)ethyl]piperidine-3-carboxamide](/img/structure/B2503704.png)

![4-(dipropylsulfamoyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2503716.png)

![Methyl 3-{[4'-(aminocarbonyl)-1,4'-bipiperidin-1'-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2503717.png)

![3-(4-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2503719.png)

![4-[6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]butanoic acid](/img/structure/B2503720.png)

![3-Bromo-N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide](/img/structure/B2503723.png)